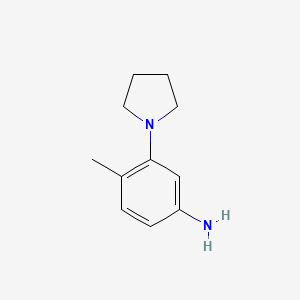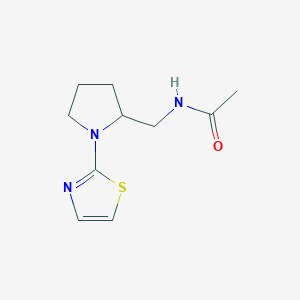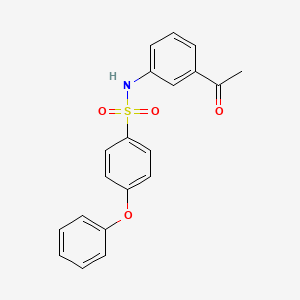![molecular formula C19H18N4OS2 B2544126 3-((5-(ethylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-68-0](/img/structure/B2544126.png)
3-((5-(ethylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-((5-(ethylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a complex organic molecule that appears to be related to a class of compounds with potential biological activities. While the provided data does not directly describe this specific compound, it does offer insights into similar compounds and their synthesis, which can be informative for understanding the general chemical behavior and properties of such molecules.
Synthesis Analysis
The synthesis of related compounds involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature. This process leads to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives. Additionally, the reaction of the same starting material with 2-(ethoxymethylene)malononitrile under similar conditions yields an ethyl iminothiazolopyridine-4-carboxylate. Further reactions with cyanoacrylate derivatives produce additional compounds, including amino-imino derivatives used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives. The structures of these newly synthesized compounds are confirmed using elemental analysis and spectroscopic data .
Molecular Structure Analysis
Although the specific molecular structure of "this compound" is not provided, the related compounds mentioned in the synthesis analysis suggest a complex arrangement of rings, including thiazole and triazole moieties, which are common in heterocyclic chemistry. These structures are likely to exhibit a variety of electronic and steric properties that can influence their reactivity and interaction with biological targets .
Chemical Reactions Analysis
The synthesis of related compounds indicates that these molecules can participate in various chemical reactions, including condensation and nucleophilic substitution. The reactivity of the triazole and thiazole rings, as well as the presence of cyano and ethyl groups, suggests that the compound may also undergo similar reactions, potentially leading to a wide range of derivatives with varied biological activities .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not detailed in the provided data, the properties of structurally related compounds can be inferred. These compounds are likely to be crystalline solids with specific melting points, and their solubility may vary depending on the solvent and the presence of functional groups. The spectroscopic data, such as IR and PMR, are essential for characterizing these compounds and confirming their structures .
Relevant Case Studies
The second paper provides a case study where novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized and evaluated for their antibacterial, antifungal, and anticonvulsant activities. These compounds were synthesized by condensation reactions and characterized by IR and PMR analysis. The biological activity assessments revealed moderate antibacterial and antifungal activities against Bacillus subtilis and Candida albicans, respectively. Moreover, some compounds demonstrated excellent anticonvulsant activity, highlighting the potential therapeutic applications of such molecules .
The information from these case studies suggests that compounds with similar structural features, such as the one being analyzed, may also possess significant biological activities, warranting further investigation into their potential as pharmaceutical agents.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound is utilized in the synthesis of various derivatives, such as Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate, through reactions with different arylidinemalononitrile derivatives and cyanoacrylate derivatives. These reactions typically occur in EtOH/TEA solution at room temperature, showcasing its versatility in chemical synthesis (H. M. Mohamed, 2021).
Biological Activity
- A series of derivatives including 1,2,4-triazole derivatives are prepared, starting from related compounds, for their potential antimicrobial, anti-lipase, and antiurease activities. This demonstrates the compound's relevance in the development of agents with potential biological activities (M. Özil et al., 2015).
Pharmaceutical Research
- Novel derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have been synthesized and evaluated for cytotoxicity, indicating their potential in pharmaceutical research and drug development. These compounds have shown high cytotoxicity in vitro against thymocytes, emphasizing their potential in targeted therapies (A. Mavrova et al., 2009).
Anticancer Properties
- Compounds synthesized from derivatives of 1,2,4-triazole have been evaluated for their anticancer activity against various cancer types, highlighting the relevance of this compound in oncological research (Y. Ostapiuk et al., 2015).
Antiviral Research
- Derivatives have been synthesized and assessed for antiviral activity against COVID-19, showcasing the importance of this compound in contemporary infectious disease research (Huda R. M. Rashdan et al., 2021).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of novel synthetic methods and the design of new derivatives with improved pharmacological profiles could also be areas of interest .
Propiedades
IUPAC Name |
3-[[5-ethylsulfanyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-3-25-18-21-20-17(23(18)14-9-5-4-8-13(14)2)12-22-15-10-6-7-11-16(15)26-19(22)24/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMZQGPPCJWKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2C)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2544056.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2544057.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2544059.png)

![N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide](/img/structure/B2544061.png)
![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2544063.png)


![4-Ethoxy-3-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2544066.png)